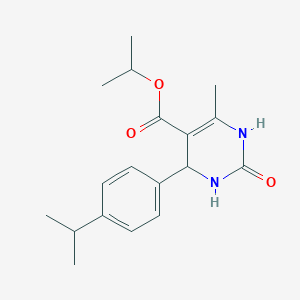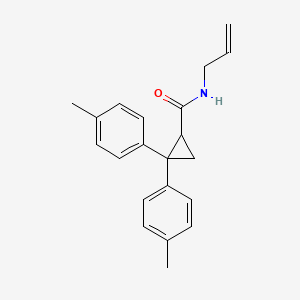![molecular formula C20H32N2O2S B5235001 (3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as THIP, and it belongs to the class of drugs known as GABAA receptor agonists. The GABAA receptor is a type of neurotransmitter receptor that plays a crucial role in the central nervous system's function. THIP's ability to interact with this receptor has led to its investigation as a potential treatment for a range of neurological and psychiatric disorders.
Mecanismo De Acción
THIP acts as a positive allosteric modulator of the GABAA receptor, which enhances the receptor's activity. The GABAA receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it opens an ion channel, allowing negatively charged chloride ions to enter the cell. This influx of chloride ions hyperpolarizes the cell, making it less likely to generate an action potential. THIP enhances the activity of the GABAA receptor by binding to a specific site on the receptor, which increases the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
THIP's primary effect is to enhance the activity of the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of the cell. This hyperpolarization reduces the excitability of neurons, leading to anxiolytic, anticonvulsant, and sedative effects. THIP has also been shown to have potential as a treatment for chronic pain, as it can reduce the activity of pain-sensing neurons in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of THIP is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. However, THIP's efficacy can be affected by factors such as the concentration of GABA and the expression levels of the GABAA receptor subunits. Additionally, THIP's sedative effects can make it challenging to study its effects on cognitive function and behavior.
Direcciones Futuras
Several potential future directions for THIP research include investigating its effects on neuroinflammation, exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and developing more selective and potent GABAA receptor agonists. Additionally, research into the mechanisms underlying THIP's effects on chronic pain could lead to the development of new pain therapies. Overall, THIP's potential therapeutic applications make it a promising area of research for the future.
Métodos De Síntesis
THIP can be synthesized using a variety of methods, including the reaction of 5-cyclohexyl-2-thiophenemethanol with 4-morpholin-4-ylpiperidine-3-one. The reaction is typically catalyzed by a base, such as sodium hydroxide, and the resulting product is purified using chromatography techniques. The synthesis of THIP has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
THIP has been investigated as a potential treatment for a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Several studies have shown that THIP can enhance the activity of the GABAA receptor, leading to anxiolytic and anticonvulsant effects. THIP has also been shown to have potential as a treatment for alcohol withdrawal syndrome and as an adjunct therapy for opioid addiction.
Propiedades
IUPAC Name |
(3R,4R)-1-[(5-cyclohexylthiophen-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c23-19-15-21(9-8-18(19)22-10-12-24-13-11-22)14-17-6-7-20(25-17)16-4-2-1-3-5-16/h6-7,16,18-19,23H,1-5,8-15H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNHIWBFMAGKX-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(S2)CN3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(S2)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)

![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)

![N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide](/img/structure/B5234948.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5234954.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5234960.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5234971.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5234993.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5234994.png)
![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)